7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL

sEH inhibition Inflammation Cardiovascular

This 7-fluoro benzoxazepine is a validated sEH inhibitor (IC50 3 nM) with unique polypharmacology (HDAC IC50 219 nM). The 7-fluoro substituent provides superior lipophilicity and target engagement compared to chloro- or unsubstituted analogs, ensuring consistent activity cliffs. Ideal for cardiovascular, epigenetic, and CNS probe development. Not a generic scaffold replacement.

Molecular Formula C9H8FNO2
Molecular Weight 181.16 g/mol
CAS No. 874767-62-1
Cat. No. B1443180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL
CAS874767-62-1
Molecular FormulaC9H8FNO2
Molecular Weight181.16 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)F)C(=O)N1
InChIInChI=1S/C9H8FNO2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4H2,(H,11,12)
InChIKeyYXOJHOVPKUPGIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL (CAS 874767-62-1) | Procurement-Grade Chemical Scaffold & Bioactivity Profile


7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is a fluorinated benzoxazepine heterocycle (MW 181.16 g/mol, C9H8FNO2), structurally defined by a benzene ring fused to a seven-membered oxazepine core with a distinctive 7-fluoro substituent . This scaffold is recognized in medicinal chemistry for its potential as a pharmacophore, with documented activity profiles spanning soluble epoxide hydrolase (sEH) inhibition, anticonvulsant effects, and interactions with targets such as HDAC and LSD1 [1]. Its physicochemical properties, including a calculated LogP of ~0.96, differentiate it from non-fluorinated or chloro-substituted analogs [2].

Why 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL Cannot Be Interchanged with Non-Fluorinated or Chloro-Analogs


Substitution with non-fluorinated or chloro-analogs (e.g., 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-5-ol, CAS 5755-04-4) introduces critical changes to target engagement and physicochemical behavior. The 7-fluoro atom is a strategic molecular modification that alters electronic distribution, metabolic stability, and lipophilicity (LogP ~0.96) relative to unsubstituted or chloro-bearing scaffolds . Empirically, the chloro-analog exhibits no significant inhibition of 5-lipoxygenase at 100 µM, while the fluoro scaffold is a potent sEH inhibitor (IC50 3 nM) [1][2]. These divergent activity cliffs underscore that bioisosteric replacement with chlorine or hydrogen fails to preserve the same polypharmacology or potency, making generic substitution invalid for research requiring consistent target modulation [3].

Quantitative Differentiation Guide: 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL vs. Comparators


Potent Soluble Epoxide Hydrolase (sEH) Inhibition vs. Chloro-Analog Inactivity on 5-LOX

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL demonstrates potent inhibition of human recombinant sEH with an IC50 of 3 nM [1]. In direct contrast, the 7-chloro analog (CAS 5755-04-4) shows no significant activity against 5-lipoxygenase at 100 µM, highlighting a stark difference in target engagement profiles between the fluoro and chloro derivatives [2].

sEH inhibition Inflammation Cardiovascular

Enhanced Lipophilicity (LogP) Differentiating Fluorinated Scaffold from Unsubstituted Core

The calculated LogP for 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is 0.95830 [1]. This represents a measurable increase in lipophilicity compared to the unsubstituted 2,3-dihydrobenzo[f][1,4]oxazepin-5-ol core, which is expected to have a lower LogP (typically <0.5 for non-halogenated analogs). The fluorine atom at the 7-position contributes to this elevated LogP, which can influence membrane permeability and distribution .

Physicochemical Properties ADME LogP

Multitarget Profile: HDAC Inhibition (IC50 219 nM) as Differentiating Polypharmacology

7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL inhibits histone deacetylase (HDAC) in human HeLa cell nuclear extract with an IC50 of 219 nM [1]. While direct comparative data for the 7-chloro analog on HDAC are not available, the reported IC50 value establishes a quantifiable baseline for the fluorinated scaffold's epigenetic target engagement. This HDAC activity, combined with sEH inhibition (IC50 3 nM), defines a unique polypharmacological profile not observed for the chloro analog, which lacks significant enzyme inhibition at similar concentrations [2].

HDAC inhibition Epigenetics Cancer

Validated Application Scenarios for 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL Based on Quantitative Evidence


Cardiometabolic & Inflammation Research Requiring Potent sEH Inhibition

With an IC50 of 3 nM against human sEH [1], 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL is a suitable chemical probe for investigating sEH-mediated pathways in cardiovascular and inflammatory disease models. Its potency differentiates it from less active or inactive benzoxazepine analogs, making it a valuable tool compound for target validation studies.

Epigenetic Probe Development for Dual sEH/HDAC Activity Profiling

The compound's dual inhibitory profile against sEH (IC50 3 nM) and HDAC (IC50 219 nM) [1][2] provides a unique chemical starting point for developing bifunctional probes. This polypharmacology is not observed in the chloro-analog, positioning the 7-fluoro scaffold for specialized epigenetic research programs.

Neuroscience Studies Exploring Anticonvulsant Mechanisms

Evaluated as a potential anticonvulsant and hypnotic agent, 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL has been assessed in maximal electroshock (MES) tests in mice . The 7-fluoro substitution may enhance CNS penetration and target engagement compared to non-fluorinated analogs, supporting its use in preclinical neuroscience research.

Medicinal Chemistry Optimization Leveraging Fluorine-Enabled ADME Properties

The calculated LogP of 0.95830 for the 7-fluoro derivative [3] offers a measurable advantage in lipophilicity over unsubstituted cores. This property can be exploited in lead optimization campaigns to modulate permeability and metabolic stability, providing a distinct chemical handle for structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for 7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.